1-Ethoxy-1-methoxypropane

Description

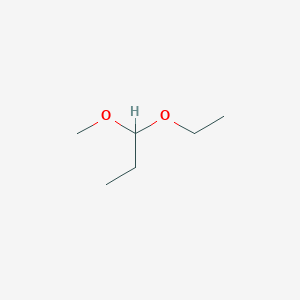

Structure

2D Structure

3D Structure

Properties

CAS No. |

127248-84-4 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

1-ethoxy-1-methoxypropane |

InChI |

InChI=1S/C6H14O2/c1-4-6(7-3)8-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

CBQQIJZTSICUJL-UHFFFAOYSA-N |

SMILES |

CCC(OC)OCC |

Canonical SMILES |

CCC(OC)OCC |

Synonyms |

1-ETHOXY-1-METHOXYPROPANE |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 1 Methoxypropane and Analogous Unsymmetrical Acetals

Acid-Catalyzed Direct Acetalization Routes

Direct acetalization involves the reaction of an aldehyde with alcohols in the presence of an acid catalyst. nih.govmasterorganicchemistry.com For the synthesis of an unsymmetrical acetal (B89532) like 1-ethoxy-1-methoxypropane, this necessitates the use of a mixture of two different alcohols, in this case, ethanol (B145695) and methanol (B129727).

The formation of this compound can be achieved through the condensation of propanal with a mixture of ethanol and methanol. This reaction is typically conducted in the presence of an acid catalyst, which facilitates the addition of the alcohol molecules to the carbonyl group of the aldehyde. quora.comaskfilo.com The direct reaction of an aldehyde with two different alcohols inherently leads to a statistical mixture of products, including the desired unsymmetrical acetal and the two corresponding symmetrical acetals (1,1-diethoxypropane and 1,1-dimethoxypropane).

A related synthesis involves the reaction of propylene (B89431) oxide with a mixture of ethanol and methanol, which can also yield this compound. evitachem.com This method may offer an alternative route, potentially under milder conditions, to the target molecule. evitachem.com

Key Reaction Parameters for Aldehyde Condensation with Mixed Alcohols

| Parameter | Description | Significance |

|---|---|---|

| Aldehyde | The carbonyl compound providing the backbone (e.g., propanal). | Determines the core structure of the resulting acetal. |

| Alcohol Mixture | A combination of two different alcohols (e.g., ethanol and methanol). | Provides the two distinct alkoxy groups for the unsymmetrical acetal. |

| Catalyst | Typically an acid catalyst to promote the reaction. | Essential for activating the carbonyl group and facilitating nucleophilic attack by the alcohols. |

| Water Removal | Use of a dehydrating agent or Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org | Drives the equilibrium towards the formation of the acetal product by removing the water byproduct. nih.gov |

The choice of acid catalyst is pivotal in acetal formation, influencing both the reaction rate and, to some extent, the product distribution. nih.govorganic-chemistry.org Both Brønsted and Lewis acids are commonly employed to catalyze these reactions.

Brønsted acids , such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, function by protonating the carbonyl oxygen of the aldehyde. nih.gov This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. nih.gov The reactivity of α,β-unsaturated acetals, a related class of compounds, is often initiated by Brønsted acid catalysis, proceeding through the formation of oxocarbenium ions. acs.org Chiral Brønsted acids, like BINOL-derived phosphoric acids, have been utilized in asymmetric acetal synthesis, highlighting the potential for catalyst-controlled selectivity. nih.govrsc.org

Lewis acids , such as boron trifluoride (BF3), aluminum-based reagents, and various metal triflates, catalyze the reaction by coordinating to the carbonyl oxygen. organic-chemistry.orgwikipedia.org This coordination polarizes the carbonyl group, thereby activating it for nucleophilic addition. wikipedia.org Mixed Lewis acid systems, for instance, combining AlBr3 and CuBr, have been shown to be effective in promoting reactions of acetals. ucla.edu The use of Lewis acids can sometimes offer milder reaction conditions and improved selectivity compared to strong Brønsted acids. benthamdirect.com

The catalytic activity of both acid types is crucial; however, an excess of acid can be detrimental. It can lead to the protonation of the alcohol, which diminishes its nucleophilicity, or cause the hydrolysis of the acetal product back to the aldehyde. nih.gov

The formation of acetals is a reversible process, and as such, the principles of thermodynamic and kinetic control are highly relevant, especially in the competitive environment of mixed acetal synthesis. nih.govrsc.org

Kinetic control is favored under conditions where the reaction is irreversible, such as at lower temperatures and for shorter reaction times. wikipedia.orgpressbooks.pub The product distribution is determined by the relative rates of formation of the different acetals. The kinetically favored product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. wikipedia.org

Thermodynamic control , on the other hand, is established when the reaction is allowed to reach equilibrium, typically at higher temperatures and for longer reaction times. wikipedia.orgpressbooks.pub Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the products. The most stable product will be the major component of the mixture at equilibrium, regardless of how quickly it is formed. pressbooks.pub

In the synthesis of unsymmetrical acetals from an aldehyde and a mixture of two alcohols, the initial product distribution may be kinetically controlled. However, given sufficient time and energy, this mixture can equilibrate via acid-catalyzed transacetalization to a thermodynamically controlled distribution of the three possible acetals. Studies on the acetalization of D-glucitol with various aldehydes have demonstrated the formation of a kinetically controlled product that can rearrange to a more thermodynamically stable isomer. rsc.org

Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Lower temperatures | Higher temperatures pressbooks.pub |

| Reaction Time | Shorter duration wikipedia.org | Longer duration wikipedia.org |

| Reversibility | Irreversible conditions | Reversible conditions (equilibrium) pressbooks.pub |

| Product | Fastest-formed product | Most stable product |

Transacetalization Strategies

Transacetalization offers a more controlled, stepwise approach to the synthesis of unsymmetrical acetals, potentially avoiding the statistical mixtures produced in direct condensation with two alcohols. nih.gov

This method involves reacting a symmetrical acetal, such as 1,1-dimethoxypropane (B11042), with a different alcohol, like ethanol, in the presence of an acid catalyst. nih.gov This reaction exchanges one of the original alkoxy groups for a new one, leading to the formation of the desired unsymmetrical acetal, this compound.

R¹CH(OR²)₂ + R³OH ⇌ R¹CH(OR²)(OR³) + R²OH

A significant advantage of this approach is the ability to drive the reaction towards the mixed acetal by using the second alcohol (R³OH) in large excess or by removing the displaced alcohol (R²OH) from the reaction mixture. While classical methods of acetal synthesis often result in a mixture due to concomitant transacetalization, certain catalytic systems, such as those based on ruthenium, have been developed to suppress this side reaction and achieve high selectivity for the mixed acetal. nih.gov Zirconium tetrachloride has also been noted as an efficient catalyst for in situ transacetalization. organic-chemistry.org

The mechanism of acid-catalyzed transacetalization is initiated by the protonation of one of the oxygen atoms of the starting symmetrical acetal. This is followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic intermediate is then captured by a molecule of the second, different alcohol present in the reaction mixture. A final deprotonation step yields the unsymmetrical acetal.

For intramolecular transacetalization reactions, it has been proposed that the cyclization may proceed through an oxocarbenium intermediate where a chiral phosphate (B84403) anion can provide a chiral environment, or through a more Sₙ2-like pathway. acs.org Studies on gas-phase transacetalization of cyclic acetals suggest a mechanism involving initial acylation, followed by a ring-opening and ring-reforming process. acs.org The development of catalytic asymmetric transacetalization highlights the level of control that can be achieved over this reaction, enabling the synthesis of chiral acetals with high enantioselectivity. acs.orgnih.gov

Advanced Catalytic Approaches for Mixed Acetal Synthesis

Modern organic synthesis has seen a shift towards more sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility. In the realm of mixed acetal synthesis, this has translated into the exploration of photo-organocatalysis, transition metal catalysis, and heterogeneous catalysis, each providing distinct advantages.

Photo-organocatalysis has emerged as a green and powerful strategy for acetal formation, capitalizing on the use of visible light and metal-free organic catalysts. rsc.orgrsc.org This approach circumvents the need for harsh acidic conditions or metal-based Lewis acids, which can lead to side reactions and product degradation. rsc.org

A prominent example involves the use of thioxanthenone as a photo-organocatalyst. rsc.orgrsc.orgresearchgate.net Under irradiation from inexpensive household lamps, thioxanthenone can efficiently catalyze the acetalization of a wide range of aromatic and aliphatic aldehydes. rsc.orgrsc.org The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aldehyde and the photocatalyst. rsc.org Upon irradiation, this complex activates the aldehyde, making it more susceptible to nucleophilic attack by an alcohol to form the corresponding acetal. rsc.org This method is noted for its mild conditions and high yields. rsc.orgorganic-chemistry.org

Another effective photo-organocatalyst is Eosin Y . organic-chemistry.orgorganic-chemistry.orgymerdigital.com Employed under visible light irradiation, typically from green LEDs, Eosin Y facilitates the acetalization of aldehydes, including those that are acid-sensitive or sterically hindered, in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This photochemical method operates under neutral conditions, a significant advantage when working with delicate substrates. organic-chemistry.org The use of Eosin Y and other organic dyes represents an attractive alternative to more expensive and potentially toxic transition metal photocatalysts. uni-regensburg.de

The following table summarizes the key features of these photo-organocatalytic systems for acetal synthesis.

| Photocatalyst | Light Source | Substrate Scope | Key Advantages |

| Thioxanthenone | Household lamps | Aromatic and aliphatic aldehydes | Inexpensive, metal-free, mild conditions, high yields. rsc.orgrsc.org |

| Eosin Y | Green LEDs | Aromatic, heteroaromatic, aliphatic, acid-sensitive, and sterically hindered aldehydes | Neutral conditions, high efficiency, suitable for sensitive substrates. organic-chemistry.orgorganic-chemistry.org |

| Schreiner's Thiourea | Household lamps | Aromatic and aliphatic aldehydes | Can function without a separate photosensitizer. ymerdigital.comresearchgate.net |

This table provides a summary of common photo-organocatalysts used in acetal synthesis and their respective advantages.

Transition metal catalysis offers a versatile and efficient avenue for the synthesis of acetals, with iron being a particularly attractive choice due to its abundance, low cost, and benign environmental profile. ymerdigital.comnih.gov Iron catalysts have demonstrated high efficacy in various acetalization and etherification reactions. nih.govacs.org

For instance, iron(III) triflate (Fe(OTf)₃) has been shown to be an effective catalyst for the selective synthesis of unsymmetrical ethers from a secondary and a primary alcohol, a reaction closely related to mixed acetal formation. acs.org The addition of an ammonium (B1175870) salt as an additive can suppress side reactions and enhance selectivity. acs.org In the context of acetal formation, iron(III) complexes have been successfully employed in the ketalization of glycerol (B35011) with various carbonyl compounds, including benzaldehyde (B42025). nih.gov The proposed mechanism for iron-catalyzed ketalization involves the coordination of the carbonyl compound to the iron(III) center, which polarizes the carbonyl bond and activates it for nucleophilic attack by the alcohol. nih.gov

Palladium catalysis has also been utilized for the formation of acetals and ketals from a broad range of carbonyl compounds with low catalyst loading at ambient temperature. organic-chemistry.org

The table below highlights examples of transition metal-catalyzed acetal and related ether syntheses.

| Catalyst | Reactants | Product Type | Key Features |

| Iron(III) triflate | Secondary and primary alcohols | Unsymmetrical ether | Selective, efficient, environmentally benign catalyst. acs.org |

| [FeCl₃(1-NO₂)] | Glycerol and benzaldehyde | Cyclic ketal | High turnover frequency, competitive with other catalytic systems. nih.gov |

| Palladium complexes | Carbonyl compounds and alcohols | Acetals/Ketals | Mild conditions, low catalyst loading, high efficiency. organic-chemistry.org |

This table summarizes selected transition metal catalysts and their application in the synthesis of acetals and related ethers.

Heterogeneous catalysts, particularly zeolites, offer significant advantages for the synthesis of acetals, including ease of separation, reusability, and the potential for continuous flow processes. extrica.comgoogle.com Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective solid acid catalysts for acetalization and transacetalization reactions. scielo.brresearchgate.netresearchgate.net

Different types of zeolites have been investigated for their catalytic activity in acetal synthesis. For example, in the acetalization of furfural (B47365) with ethanol, H-USY (6) zeolite demonstrated high catalytic activity, excellent selectivity, and good reusability. researchgate.net The transacetalization of glycerol with 2,2-dimethoxypropane (B42991) has been successfully catalyzed by USY, HBeta, and HZSM-5 zeolites under mild conditions. scielo.brresearchgate.net The catalytic performance of zeolites is influenced by factors such as their acidity, the ratio of strong to weak acid sites, and their pore structure. scielo.brresearchgate.net For instance, the hydrophobic character of HBeta zeolite can be advantageous as it helps to remove water from the pores, thereby shifting the reaction equilibrium towards the products. scielo.br

Zeolite BEA25 has been employed as an acidic catalyst in the synthesis of oligomeric oxymethylene dialkyl ethers through transacetalization reactions. researchgate.net These reactions can lead to a statistical product distribution, but kinetic control can allow for selective formation of desired oligomers. researchgate.net The transacetalization between two different acetals in the presence of an acidic zeolite catalyst can also be used to generate mixed acetals. researchgate.net

The following table provides an overview of the performance of various zeolites in acetalization reactions.

| Zeolite Catalyst | Reaction | Key Findings |

| H-USY (6) | Acetalization of furfural with ethanol | High activity (79% acetal yield), excellent selectivity, and reusable for five cycles. researchgate.net |

| USY, HBeta, HZSM-5 | Transacetalization of glycerol with 2,2-dimethoxypropane | High glycerol conversion (96-97%) at 2.5 wt% catalyst concentration; HBeta showed high selectivity. scielo.brresearchgate.net |

| HBeta | Acetalization of glycerol with formaldehyde | >95% conversion in 30 minutes, attributed to its hydrophobic character. scielo.br |

| BEA25 | Transacetalization for oligomeric oxymethylene ethers | Effective for producing mixtures of acetals and allows for the formation of mixed-end-group acetals. researchgate.net |

This table presents a summary of different zeolite catalysts and their effectiveness in various acetalization reactions.

Stereoselective Formation of Unsymmetrical Acetals

The creation of chiral centers is a cornerstone of modern organic synthesis. In the context of unsymmetrical acetals, the development of stereoselective methods allows for the synthesis of enantiomerically enriched products, which are of significant interest in the pharmaceutical and agrochemical industries.

A powerful strategy for the synthesis of complex molecules containing acetal functionalities is the use of chiral catalysts to control the regioselectivity of acetalization in polyol substrates. nih.govacs.org This approach is particularly well-developed in carbohydrate chemistry, where the selective protection of one hydroxyl group among many is a common challenge. nih.govchemrxiv.org

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for directing the regioselective acetalization of diols. nih.govchemrxiv.orgnih.gov For example, immobilized polymeric variants of CPAs, such as (R)-Ad-TRIP-PS and (S)-SPINOL-PS , have been shown to catalyze the acetalization of monosaccharide-derived 1,2-diols with high regioselectivity (up to >25:1). nih.govacs.org A key feature of this methodology is its regiodivergent nature; by choosing the appropriate enantiomer of the chiral catalyst, it is possible to selectively functionalize different hydroxyl groups within the same substrate. nih.govacs.org

These catalyst-controlled reactions proceed under mild conditions and have been successfully integrated into one-pot procedures for the synthesis of differentially protected saccharides. nih.govacs.org The catalyst can often be recycled and reused multiple times, enhancing the sustainability of the process. nih.govacs.org The mechanism of these CPA-catalyzed acetalizations is complex and can be temperature-dependent, with low temperatures often favoring a concerted, asynchronous syn-addition mechanism that leads to high selectivity. nih.govchemrxiv.org

The table below provides examples of chiral phosphoric acid-catalyzed regioselective acetalizations.

| Chiral Catalyst | Substrate Type | Enol Ether | Regioselectivity (rr) | Key Features |

| (R)-Ad-TRIP-PS | D-glucose, D-galactose, D-mannose derived 1,2-diols | 1-methoxycyclohexene (1-MOC) | up to >25:1 | Recyclable, scalable, high regioselectivity. nih.govacs.org |

| (S)-SPINOL-PS | D-glucose, D-galactose, D-mannose derived 1,2-diols | 2-methoxypropene (2-MP) | High | Regiodivergent control based on catalyst chirality. nih.govacs.org |

| (R)-CPA catalyst | D-glucose, D-galactose, D-mannose derived diols | Dihydropyran (DHP), 2-MP, 1-MOC | High | Complements substrate-controlled methods. nih.govnih.gov |

This table illustrates the use of chiral phosphoric acid catalysts in achieving high regioselectivity in the acetalization of carbohydrate-derived diols.

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions, including the synthesis of chiral acetals. nih.govchemrxiv.orgumich.edu Density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed to elucidate reaction mechanisms and the origins of stereoselectivity. nih.govchemrxiv.orgchemrxiv.org

In the case of the chiral phosphoric acid-catalyzed regioselective acetalizations discussed previously, computational studies have been instrumental in unraveling the complex mechanistic landscape. nih.govchemrxiv.org These studies have revealed a temperature-dependent interplay between two competing reaction pathways: one involving an anomeric phosphate intermediate and another proceeding via a concerted asynchronous acetal formation. nih.govchemrxiv.org The computational models have successfully explained the observed C2-selectivities based on steric factors and are consistent with experimental trends. nih.govchemrxiv.org

Furthermore, computational investigations have identified unexpected reaction pathways, such as a transacetalization/SN2'-like mechanism in the enantioselective cyclization of unsaturated acetals. umich.edu By modeling the transition states, it is possible to understand how the chiral catalyst interacts with the substrates to create a chiral environment that favors the formation of one enantiomer over the other. kyoto-u.ac.jpscispace.com These insights are crucial for the rational design of new and more effective chiral catalysts and for optimizing reaction conditions to achieve higher levels of stereocontrol. umich.edu The synergy between experimental work and computational analysis accelerates the development of novel enantioselective synthetic methods.

Reactivity Profiles and Synthetic Utility of 1 Ethoxy 1 Methoxypropane Derivatives

Hydrolytic Cleavage and Regeneration of Carbonyl Compounds

Mixed acetals, such as 1-ethoxy-1-methoxypropane, serve as protecting groups for aldehydes and ketones in organic synthesis. Their stability in neutral or basic media, coupled with their facile removal under acidic conditions, makes them valuable tools for chemists. The cleavage of the acetal (B89532) to regenerate the parent carbonyl compound is an acid-catalyzed hydrolysis reaction. orgoreview.comchemistrysteps.com

The mechanism of this hydrolysis involves several key steps. chemistrysteps.com Initially, one of the oxygen atoms of the acetal is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). The other oxygen atom then assists in the departure of the leaving group, forming a resonance-stabilized oxonium ion. chemistrysteps.com Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. Deprotonation of the resulting intermediate yields a hemiacetal. chemistrysteps.com The process repeats with the protonation of the second alkoxy group, its departure as an alcohol, and finally, deprotonation to yield the original aldehyde or ketone. chemistrysteps.com To drive the equilibrium towards the carbonyl compound, the hydrolysis is typically carried out in the presence of a large excess of water. chemistrysteps.com

Various acidic catalysts can be employed for the deprotection of acetals. These range from simple aqueous acids to Lewis acids. For instance, erbium(III) triflate (Er(OTf)₃) has been shown to be a gentle Lewis acid catalyst for the chemoselective cleavage of acetals in wet nitromethane (B149229) at room temperature. Another example is the use of a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water. organic-chemistry.org The choice of catalyst can be crucial for substrates containing other acid-sensitive functional groups.

The rate and mechanism of acetal hydrolysis can be influenced by the structure of the acetal. rsc.org Studies on the hydrolysis of benzaldehyde (B42025) acetals have shown that the reaction can exhibit general-acid catalysis, where the rate of reaction is dependent on the concentration of all acidic species in the solution, not just the hydronium ion. rsc.org This is particularly true for mixed aryl alkyl acetals. rsc.org The reaction proceeds through a concerted A–SE2 mechanism, involving a slow proton transfer followed by a rapid breakdown of the protonated acetal. rsc.org

The general reaction for the hydrolytic cleavage of this compound is as follows:

CH₃CH₂CH(OCH₃)(OCH₂CH₃) + H₂O --(H⁺)--> CH₃CH₂CHO + CH₃OH + CH₃CH₂OH

This reaction regenerates propanal, along with methanol (B129727) and ethanol (B145695). The stability of acetals towards bases and various nucleophiles and oxidizing agents makes them effective protecting groups for carbonyl functionalities during other synthetic transformations.

Interactive Data Table: Catalysts for Acetal Deprotection

| Catalyst System | Conditions | Substrate Scope | Reference |

| Er(OTf)₃ | Wet nitromethane, room temperature | Alkyl and cyclic acetals/ketals | organic-chemistry.org |

| NaBArF₄ | Water, 30 °C | Acyclic and cyclic acetals/ketals | organic-chemistry.org |

| Iodine | Neutral conditions | Acyclic and cyclic O,O-acetals/ketals | organic-chemistry.org |

| ZrCl₄ | Mild conditions | Carbonyl compounds | organic-chemistry.org |

| Perchloric acid on silica (B1680970) gel | Solvent-free or in alcohol | Aldehydes and ketones | organic-chemistry.org |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) / 2,4,6-collidine | - | Acetals with different substitution patterns | organic-chemistry.org |

Advanced Spectroscopic and Computational Characterization of Mixed Acetal Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of 1-ethoxy-1-methoxypropane.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are pivotal in confirming the connectivity of atoms within the this compound molecule. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks in the COSY spectrum would definitively establish the following connectivities:

The methine proton (H1) would show correlations to the methylene (B1212753) protons of the ethyl group and the methyl protons of the propyl group.

The methylene protons of the ethoxy group would show correlations to the methyl protons of the ethoxy group.

The methylene protons at the C2 position of the propane (B168953) chain would show correlations to the terminal methyl protons.

Heteronuclear 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C NMR spectrum, which for this compound, is expected to show four distinct signals corresponding to the four different carbon environments. docbrown.info The HSQC spectrum would link the proton signals to their corresponding carbon signals, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) |

| C1 -H | ~4.5 (t) | ~103 | H on C2 | C1 |

| C2 -H₂ | ~1.6 (sextet) | ~28 | H on C1, H on C3 | C2 |

| C3 -H₃ | ~0.9 (t) | ~10 | H on C2 | C3 |

| O-C4 -H₂ (Ethoxy) | ~3.5 (q) | ~64 | H on C5 | C4 |

| O-C4-C5 -H₃ (Ethoxy) | ~1.2 (t) | ~15 | H on C4 | C5 |

| O-C6 -H₃ (Methoxy) | ~3.3 (s) | ~55 | None | C6 |

Note: Predicted chemical shifts and coupling patterns are based on typical values for similar structural motifs. Actual experimental values may vary.

The conformational preferences of this compound can be investigated by analyzing NMR parameters such as coupling constants and through Nuclear Overhauser Effect (NOE) experiments. The rotation around the C1-O and C-C single bonds leads to various possible conformations. researchgate.net The relative populations of these conformers are influenced by steric and electronic effects.

By measuring the three-bond proton-proton coupling constants (³JHH), information about the dihedral angles between the coupled protons can be obtained using the Karplus equation. This allows for the determination of the preferred staggered or eclipsed conformations around the C-C bonds of the propyl group. Low-temperature NMR studies can "freeze out" certain conformations, allowing for the direct observation of individual rotamers if the energy barrier to interconversion is sufficiently high. nih.gov

Exchange NMR spectroscopy (EXSY) is a powerful technique for studying dynamic processes, such as the interconversion between different conformations or the formation of transient reaction intermediates. ucl.ac.uknih.gov In the context of this compound, EXSY could be used to study the exchange between different conformational isomers. ucl.ac.uk

Furthermore, in reactions involving acetals, such as acid-catalyzed hydrolysis or transacetalization, short-lived intermediates like oxocarbenium ions are formed. nih.gov While these intermediates are often present in concentrations too low to be detected by standard 1D NMR, techniques like Chemical Exchange Saturation Transfer (CEST) can be employed. nih.gov CEST allows for the detection of these "invisible" species that are in chemical equilibrium with a more abundant, observable species. nih.gov By selectively saturating the resonance of the transient intermediate, a decrease in the intensity of the corresponding signal in the major species can be observed, thus confirming its presence and allowing for the determination of kinetic parameters. nih.gov

Mass Spectrometry Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of this compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₆H₁₄O₂), the calculated exact mass is 118.0994. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.

The fragmentation patterns observed in the mass spectrum also offer structural insights. Common fragmentation pathways for acetals include the cleavage of the C-O bonds. For this compound, key fragment ions would be expected from the loss of the ethoxy radical (•OCH₂CH₃) or the methoxy (B1213986) radical (•OCH₃), leading to the formation of oxocarbenium ions. evitachem.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound.

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₆H₁₄O₂⁺ | 118.0994 |

| [M - •OCH₃]⁺ | C₅H₁₁O⁺ | 87.0810 |

| [M - •OCH₂CH₃]⁺ | C₄H₉O⁺ | 73.0653 |

These fragmentation patterns, determined with high mass accuracy, can be used to distinguish this compound from its isomers and provide definitive structural elucidation. nih.gov

The gas-phase chemistry of this compound can be studied within the mass spectrometer through ion-molecule reactions. nih.govpurdue.edu These reactions can provide information about the intrinsic reactivity of the acetal (B89532) functionality. For instance, protonated this compound can undergo collision-induced dissociation (CID) to reveal its fragmentation pathways.

Furthermore, reactions with specific reagent ions can be used to probe the structure. For example, transacetalization reactions can occur in the gas phase. acs.org The reaction of the neutral this compound with a gaseous acylium ion, for instance, could lead to the formation of a new ionic acetal, providing structurally diagnostic information. acs.org The study of such gas-phase reactions offers a deeper understanding of the fundamental chemical properties of mixed acetals. nih.gov

GC/MS Analysis for Purity and Structural Confirmation

Gas Chromatography/Mass Spectrometry (GC/MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its application to the analysis of this compound is critical for verifying the compound's purity and confirming its molecular structure. The technique synergistically combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov

In a typical GC/MS analysis of a this compound sample, the liquid is injected into the GC inlet, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. nih.gov The column's stationary phase is a microscopic layer of liquid or polymer on an inert solid support. The separation of this compound from any impurities—such as residual starting materials (propanal, methanol (B129727), ethanol), side products (e.g., symmetrical acetals like 1,1-dimethoxypropane (B11042) and 1,1-diethoxypropane), or solvent residues—is achieved based on differences in their boiling points and affinities for the stationary phase. nih.gov Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting positively charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. nih.gov

The output from the MS detector is a mass spectrum, which plots the relative abundance of each fragment ion versus its m/z value. This spectrum serves as a unique molecular "fingerprint." For this compound (C₆H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (118.17 g/mol ). Key fragmentation patterns would arise from the cleavage of the C-O bonds characteristic of the acetal functional group. Expected fragments would include the loss of an ethoxy group (-OCH₂CH₃) or a methoxy group (-OCH₃), leading to prominent peaks that are invaluable for structural confirmation. The identity of the compound is definitively confirmed by matching its acquired mass spectrum against a reference spectrum from a standard library.

Purity assessment is achieved by integrating the peak areas in the resulting gas chromatogram. The peak corresponding to this compound should be the most significant. Any other peaks represent impurities, and their relative concentrations can be estimated from their respective peak areas, assuming similar detector response factors.

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Peak Area (%) | Assessment |

|---|---|---|---|---|

| 3.45 | Methanol | 31, 32 | 0.5 | Unreacted Starting Material |

| 4.12 | Ethanol (B145695) | 31, 45, 46 | 0.8 | Unreacted Starting Material |

| 5.30 | Propanal | 29, 58 | 0.2 | Unreacted Starting Material |

| 7.88 | 1,1-Dimethoxypropane | 73, 103, 104 | 2.5 | Symmetrical Acetal Byproduct |

| 8.52 | This compound | 59, 73, 89, 118 | 93.5 | Target Product |

| 9.15 | 1,1-Diethoxypropane | 59, 87, 117, 132 | 2.5 | Symmetrical Acetal Byproduct |

Computational Chemistry Approaches

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Computational chemistry provides powerful in silico tools to investigate the structural and electronic properties of molecules like this compound. The two primary methodologies employed are Quantum Mechanics (QM) and Molecular Mechanics (MM).

Quantum Mechanics (QM) methods are based on the fundamental principles of quantum physics, solving approximations of the Schrödinger equation to describe the electronic structure of a molecule. nih.gov These methods, which include ab initio calculations and Density Functional Theory (DFT), provide highly accurate information about molecular geometries, bond energies, electronic charge distributions, and reaction pathways. For a mixed acetal structure, QM calculations can precisely determine key structural parameters such as the C-O bond lengths, the O-C-O bond angle at the acetal center, and the dihedral angles describing the orientation of the ethoxy and methoxy groups. This level of detail is crucial for understanding the subtle stereoelectronic effects that govern the conformation and reactivity of the acetal.

Molecular Mechanics (MM) , in contrast, uses classical physics to model molecules. nih.gov In this approach, atoms are treated as spheres, and bonds are treated as springs. The potential energy of a molecule is calculated using a "force field," which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). MM methods are computationally much less expensive than QM methods, allowing for the study of much larger systems or for longer timescale simulations, such as conformational analysis of flexible molecules.

For a molecule like this compound, an MM study would be particularly useful for exploring its conformational landscape. By systematically rotating the bonds, an MM simulation can identify the lowest energy conformers and determine the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Hybrid QM/MM methods combine the strengths of both approaches. In a QM/MM simulation, a chemically significant part of the system, such as the reactive center of a molecule during a reaction, is treated with high-accuracy QM methods, while the rest of the system (e.g., solvent molecules or a large alkyl chain) is treated with computationally efficient MM methods. wikipedia.org This hybrid approach allows for the accurate study of reactions in complex environments. While perhaps excessive for studying the isolated this compound molecule itself, the QM/MM approach would be indispensable for modeling its formation or hydrolysis in a solvent.

| Property | Quantum Mechanics (QM) | Molecular Mechanics (MM) |

|---|---|---|

| Geometrical Parameters | High-accuracy bond lengths, bond angles, dihedral angles | Good estimates of geometrical parameters based on force field |

| Energetics | Accurate calculation of electronic energy, enthalpy, Gibbs free energy | Calculation of steric/potential energy, relative conformational energies |

| Electronic Properties | Detailed electron density, partial charges, dipole moment, orbital energies | Simplified point-charge model for electrostatics |

| Reaction Mechanisms | Capable of modeling bond breaking/forming, transition states | Not suitable for modeling reactions involving electronic changes |

| Computational Cost | High | Low |

| Typical Application | Detailed structural analysis, reaction pathway investigation | Conformational searching, analysis of large systems |

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Insights

To gain deep mechanistic insights into the formation, hydrolysis, or transacetalization of this compound, ab initio and Density Functional Theory (DFT) calculations are the methods of choice. These first-principles quantum mechanical approaches allow for a detailed exploration of the potential energy surface of a reaction, revealing the intricate steps involved in chemical transformations.

Ab initio methods (Latin for "from the beginning") are a class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve the accuracy of calculations, albeit at a high computational cost. These methods are invaluable for benchmarking and for reactions where electron correlation effects are critical. For instance, ab initio calculations have confirmed that the transacetalization process, a key pathway to mixed acetals, is a thermodynamically favorable, exothermic reaction. nih.gov

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculates the energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach has proven to be highly effective for investigating the mechanisms of a wide range of organic reactions, including those involving acetals. nih.gov

A DFT study of the acid-catalyzed formation of this compound from propanal, methanol, and ethanol would provide profound mechanistic insights. The calculations would map out the entire reaction pathway, which proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of propanal, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule (either methanol or ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal.

Deprotonation: A base (e.g., another alcohol molecule) removes a proton to yield a neutral hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Formation of an Oxocarbenium Ion: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of acetal formation.

Second Nucleophilic Attack: A second alcohol molecule (which could be the same as or different from the first) attacks the highly electrophilic oxocarbenium ion.

Final Deprotonation: Loss of a proton yields the final neutral acetal product and regenerates the acid catalyst.

By calculating the energy of each reactant, intermediate, transition state, and product along these competing pathways (i.e., those involving methanol vs. ethanol at various stages), DFT can reveal the most energetically favorable route to the formation of the mixed acetal.

| Species | Description | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Propanal + CH₃OH + CH₃CH₂OH + H⁺ | 0.0 |

| TS1-Me | Transition state for CH₃OH attack on protonated propanal | +55 |

| Int1-Me | Methoxy-hemiacetal intermediate | -15 |

| TS2-Me | Transition state for oxocarbenium ion formation from methoxy-hemiacetal | +80 |

| Int2-Oxo | Methoxy-stabilized oxocarbenium ion | +40 |

| TS3-Et | Transition state for CH₃CH₂OH attack on oxocarbenium ion | +65 |

| Product | This compound + H₂O + H⁺ | -25 |

Modeling of Transition States and Energetics

A central goal of computational reaction modeling is the identification and characterization of transition states. A transition state (TS) is a specific molecular configuration along a reaction coordinate that represents the point of maximum potential energy. wikipedia.org It is an unstable, fleeting arrangement of atoms that separates the reactants from the products. According to transition state theory, the energy difference between the reactants and the transition state, known as the activation energy (Eₐ or ΔG‡), is the primary determinant of the reaction rate. researchgate.netmdpi.com

Computational methods, particularly DFT, are employed to locate these transition states on the potential energy surface. This is achieved through sophisticated algorithms that search for a "saddle point"—a point that is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. Once a candidate TS structure is found, its validity is confirmed by a vibrational frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

| Reaction Pathway | Limiting Activation Energy (ΔG‡) | Overall Reaction Energy (ΔG°) | Implication |

|---|---|---|---|

| Formation of 1,1-Dimethoxypropane | 85 | -28 | Thermodynamically most stable |

| Formation of this compound | 82 | -25 | Kinetically favored pathway |

| Formation of 1,1-Diethoxypropane | 88 | -22 | Kinetically and thermodynamically disfavored |

Prediction of Stereochemical Outcomes and Selectivity Trends

Computational chemistry is a powerful predictive tool for understanding and forecasting the selectivity of chemical reactions. In the context of synthesizing this compound, the primary challenge is not stereoselectivity (as no new chiral center is formed from achiral starting materials) but chemoselectivity: controlling the reaction to favor the mixed acetal over the two possible symmetrical acetals. Theoretical models provide a quantitative framework for predicting these selectivity trends.

The prediction of selectivity relies on the principles of kinetic and thermodynamic control. wikipedia.orgdalalinstitute.com

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the system has enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be established. The product distribution will then reflect the relative thermodynamic stabilities of the products. The most stable product (the one with the lowest Gibbs free energy, G) will be the major product. libretexts.org

Computational methods like DFT can model both scenarios. By calculating the transition state energies for all competing pathways leading to this compound, 1,1-dimethoxypropane, and 1,1-diethoxypropane, the kinetic product can be predicted. By calculating the ground-state energies of these three final products, the thermodynamic product can be identified. pku.edu.cn

For the synthesis of the mixed acetal, the model would need to account for the complex reaction network. For example, starting with propanal, the first nucleophilic attack can be by either methanol or ethanol, leading to two different hemiacetals. Each of these hemiacetals can then be attacked by either methanol or ethanol. This leads to four potential pathways. Computational analysis of the transition state energies for each of these steps would reveal the path of least resistance.

Furthermore, the model can predict how selectivity might be influenced by reaction conditions. For instance, calculations could show that steric hindrance makes the transition state for the addition of the bulkier ethanol less favorable than that for methanol, suggesting that the methoxy-containing products might form faster. The calculations could also reveal that one of the symmetrical acetals is significantly more stable than the mixed acetal, indicating that prolonged reaction times or higher temperatures would lead to its enrichment at the expense of the desired mixed product through transacetalization. These theoretical insights are invaluable for designing experimental protocols that maximize the yield of the desired this compound.

| Product | Relative ΔG‡ (kJ/mol) | Relative G° (kJ/mol) | Predicted Outcome under Kinetic Control | Predicted Outcome under Thermodynamic Control |

|---|---|---|---|---|

| 1,1-Dimethoxypropane | +3.0 | -3.0 | Minor Product | Major Product |

| This compound | 0.0 | 0.0 | Major Product | Minor Product |

| 1,1-Diethoxypropane | +6.0 | +3.0 | Minor Product | Minor Product |

Academic Research Directions and Broader Impact of Mixed Acetal Studies

Development of Novel Catalytic Systems for Acetal (B89532) Synthesis and Transformation

The synthesis of acetals, including mixed acetals like 1-ethoxy-1-methoxypropane, traditionally relies on acid catalysis. However, modern organic synthesis is increasingly focused on developing more efficient, selective, and environmentally benign catalytic systems. This has led to the exploration of various novel catalytic approaches for both the synthesis and transformation of acetals.

Recent advancements include the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. ymerdigital.com For instance, mesoporous zirconium oxophosphate has been effectively used for the synthesis of cyclic acetals from glycerol (B35011) and various aldehydes, achieving up to 98% practical yields. ymerdigital.com Similarly, hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles have been employed as catalysts in the synthesis of acetal fuel additives. ymerdigital.com The development of such heterogeneous catalysts with a higher atom economy is a significant ongoing challenge in acetal synthesis. ymerdigital.com

Transition metal complexes have also emerged as effective catalysts for acetalization and ketalization under mild conditions. mdpi.com While some methods have utilized expensive noble metals, there is a growing interest in developing catalytic systems based on non-noble metals. mdpi.com For example, a highly efficient catalytic system using CoCl2 and dimethylglyoxime (B607122) has been developed for the acetalization of carbonyl compounds with polyhydric alcohols under solvent-free conditions. mdpi.com Inspired by cationic palladium, a new method has been described for the efficient masking of carbonyl groups as acetals and ketals with very low catalyst loading at ambient temperatures. bohrium.com

Furthermore, photo-organocatalysis represents a green and mild approach for acetal synthesis. rsc.orgrsc.org This method utilizes a photocatalyst, such as thioxanthenone, and a light source, like inexpensive household lamps, to convert a variety of aldehydes into acetals in high yields. rsc.orgrsc.orgresearchgate.net This approach avoids the use of stoichiometric amounts of acids or metals, which can raise environmental concerns. rsc.org

The table below summarizes some of the novel catalytic systems being explored for acetal synthesis.

| Catalyst Type | Example(s) | Key Features |

| Heterogeneous Catalysts | Mesoporous Zirconium Oxophosphate, Aluminum Silicate Nanoparticles | Reusable, improved separation, high yields |

| Transition Metal Catalysts | CoCl2/dimethylglyoxime, Cationic Palladium complexes | Mild reaction conditions, high efficiency, low catalyst loading |

| Photo-organocatalysts | Thioxanthenone, Eosin Y | Green and mild conditions, avoids use of strong acids or metals |

These advancements in catalytic systems are crucial for the sustainable production of valuable oxygenated compounds, including mixed acetals, which have applications as fuel additives and in other chemical industries. mdpi.com

Role of Mixed Acetals as Key Intermediates in Complex Organic Synthesis

Mixed acetals serve as versatile intermediates in the synthesis of complex organic molecules due to their unique reactivity and stability. They can act as protecting groups for carbonyl compounds and also as reactive moieties for the formation of new carbon-carbon and carbon-heteroatom bonds.

The total synthesis of natural products often involves intricate molecular architectures that require precise control of stereochemistry and functional group transformations. nih.govkfupm.edu.sa Mixed acetals have been utilized as key intermediates in the synthesis of various bioactive natural products. nih.gov For example, the synthesis of the mixed acetal segment of glyceroplasmalopsychosine, a novel glycolipid, was achieved in a stereospecific manner using carbohydrate precursors. nih.gov

In the synthesis of macrolide antibiotics like tylosin, acetal functionalities play a crucial role in the construction of the complex polyketide backbone. nih.gov The strategic use of acetals as protecting groups allows for selective reactions at other parts of the molecule, which is essential for achieving the desired final product. nih.gov The development of new synthetic methodologies, including those involving acetal intermediates, is critical for accessing novel bioactive compounds and their analogs for structure-activity relationship studies. nih.govimperial.ac.uk Chiral N,S-acetal skeletons are also found in various natural products and pharmaceuticals, and their asymmetric construction is an important area of research. researchgate.net

Polymers containing acetal units in their backbone or as pendant groups exhibit unique properties such as degradability, reprocessability, and recyclability, making them attractive for various applications. rsc.orgresearchgate.net Acetal copolymers, also known as polyoxymethylenes (POM), are engineering thermoplastics with high strength, stiffness, and low friction, used in precision parts. xometry.com

Recent research has focused on the synthesis of biobased polyacetals from renewable starting materials. rsc.org The presence of the acetal functional group can be introduced through the condensation of aldehydes or ketones with alcohols, often catalyzed by an acid. rsc.org For instance, functionalized polylactides containing acetal units have been prepared by the copolymerization of lactide with cyclic acetals. nih.govacs.org These copolymers can have tailored properties depending on the nature of the acetal unit and the presence of other functional groups. nih.govacs.org

Glycerol, a byproduct of biodiesel production, is a promising biobased building block for the synthesis of polymers with acetal units. researchgate.net Glycerol acetals and ketals can be synthesized and further modified to produce monomers for polymerization. researchgate.net Additionally, α-acetal, ω-alkyne poly(ethylene oxide) has been synthesized as a versatile building block for creating glycoconjugated graft-copolymers suitable for targeted drug delivery. nih.gov The acetal group in these polymers can be deprotected to reveal an aldehyde, which can then be used for further functionalization. nih.gov

The table below provides examples of polymers incorporating acetal units and their potential applications.

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Polyoxymethylene (POM) | Formaldehyde | High strength, stiffness, low friction | Precision parts, gears, bearings |

| Functionalized Polylactides | Lactide, cyclic acetals | Degradability, tunable properties | Medical devices, packaging |

| Glycerol-based Polymers | Glycerol-derived acetal monomers | Biobased, potential for high molecular weight | Bioplastics, rubbers |

| Glycoconjugated Graft-Copolymers | α-Acetal, ω-alkyne poly(ethylene oxide) | Biocompatible, functionalizable | Targeted drug delivery |

Mechanistic Probes in Acid Catalysis and Supramolecular Chemistry

The study of acetal hydrolysis has provided valuable insights into the mechanisms of acid catalysis. rsc.org The hydrolysis of acetals is known to be acid-catalyzed and proceeds through the formation of a resonance-stabilized carboxonium ion intermediate. nih.gov The rate of this reaction is sensitive to the electronic effects of substituents, as demonstrated by Hammett correlations. nih.gov For example, the hydrolysis of benzaldehyde (B42025) methyl phenyl acetal has been shown to be general-acid catalyzed. rsc.org

Supramolecular assemblies can also catalyze the hydrolysis of acetals, often with significant rate accelerations. nih.gov A self-assembled supramolecular host has been shown to catalyze the hydrolysis of acetals in basic aqueous solution. nih.gov Mechanistic studies, including the determination of activation entropy and solvent isotope effects, suggest that the hydrolysis mechanism within the supramolecular assembly proceeds through an A-2 mechanism, in contrast to the A-1 mechanism of the uncatalyzed reaction. nih.gov Such studies provide a deeper understanding of enzyme-like catalysis and the role of encapsulation in influencing reaction pathways. osti.gov

Interdisciplinary Studies Involving Acetals (e.g., Carbohydrate Chemistry, Nucleoside Modifications)

The formation and cleavage of acetals are fundamental reactions in carbohydrate chemistry. Many carbohydrates exist as cyclic hemiacetals, which can react with alcohols to form acetals (glycosides). youtube.com The stereoselective formation of glycosidic bonds is a central challenge in the synthesis of oligosaccharides and glycoconjugates.

Acetals also play a significant role in the modification of nucleosides, the building blocks of DNA and RNA. nih.govbiosynth.com The exocyclic amino groups of nucleosides like adenosine (B11128) and cytidine (B196190) can react with aldehydes and alcohols to form stable mixed acetals. nih.gov These modifications can alter the biological properties of the nucleosides and have potential applications in medicinal chemistry. researchgate.netmdpi.com For instance, modified nucleosides are used as antiviral and anticancer agents. mdpi.com Click chemistry is an efficient method for introducing modifications to nucleosides, including the incorporation of acetal-containing linkers. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.